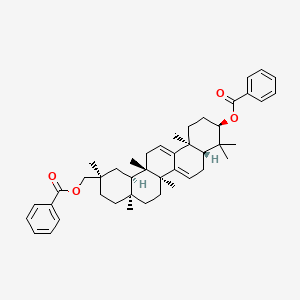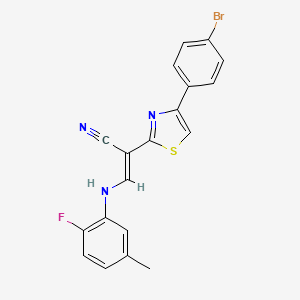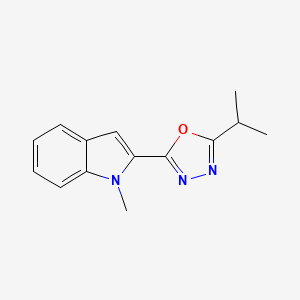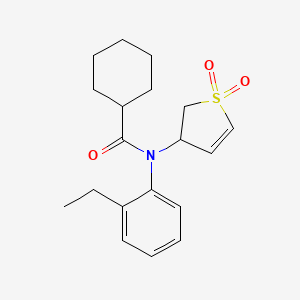![molecular formula C14H11BrN2O B2468924 5-bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole CAS No. 1807726-90-4](/img/structure/B2468924.png)
5-bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole: is a heterocyclic aromatic compound that features a benzimidazole core substituted with a bromine atom at the 5-position and a methoxyphenyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyaniline and 5-bromobenzimidazole.
Condensation Reaction: The 2-methoxyaniline undergoes a condensation reaction with 5-bromobenzimidazole in the presence of a suitable condensing agent, such as polyphosphoric acid or phosphorus oxychloride, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Oxidation and Reduction Reactions: The benzimidazole core can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products:
Substituted Derivatives: Products from nucleophilic substitution reactions.
Oxidized and Reduced Derivatives: Products from oxidation and reduction reactions.
Biaryl Derivatives: Products from coupling reactions.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex heterocyclic compounds.
Catalysis: Employed as a ligand in various catalytic reactions.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Industry:
Materials Science: Utilized in the synthesis of organic semiconductors and other advanced materials.
Corrosion Inhibitors: Studied for its potential as a corrosion inhibitor in various industrial applications.
Mécanisme D'action
The mechanism of action of 5-bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole varies depending on its application:
Antimicrobial Activity: It may inhibit microbial growth by interfering with essential enzymes or cellular processes.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or proteins.
Fluorescent Probes: It functions by binding to specific biomolecules, resulting in a fluorescent signal that can be detected using imaging techniques.
Comparaison Avec Des Composés Similaires
- 5-bromo-1-(2-methoxyphenyl)-2-methyl-1H-imidazole
- 5-bromo-1-(2-methoxyphenyl)-1H-imidazole
Comparison:
- Structural Differences: The presence of different substituents on the benzimidazole core can significantly alter the chemical and physical properties of these compounds.
- Unique Properties: 5-bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
IUPAC Name |
5-bromo-1-(2-methoxyphenyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O/c1-18-14-5-3-2-4-13(14)17-9-16-11-8-10(15)6-7-12(11)17/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMNAAMIFKRGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=NC3=C2C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
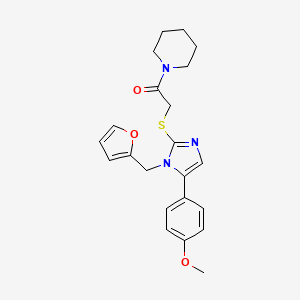

![2-[(2-methoxyphenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2468846.png)
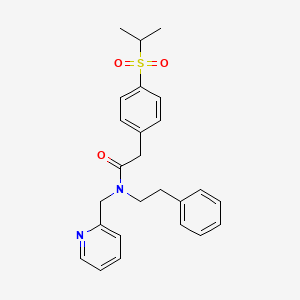
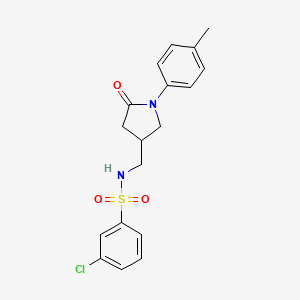
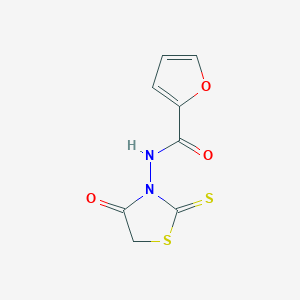
![2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2468851.png)
![N-(2,4-dimethylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2468852.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2468853.png)
![1-methanesulfonyl-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}piperidine-4-carboxamide](/img/structure/B2468854.png)
